2-(1-pyrrolidinyl)-4(3H)-quinazolinone

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Researchers developing alphavirus antivirals or GPCR-targeted libraries require validated fragment starting points with proven biological activity. 2-(1-Pyrrolidinyl)-4(3H)-quinazolinone (CAS 29874-77-9) is the minimal active core of the 2-pyrrolidinoquinazolinone antiviral scaffold, delivering >7 log reduction in VEEV and EEEV titers at 1 μM with 100% prophylactic protection in lethal mouse challenge models. • Validated antiviral fragment: >7 log titer reduction at 1 μM; 100% prophylactic protection in mice. • GPCR-biased chemotype: H3 receptor analogs with Ki = 0.219 nM; CCR3 modulators (Ki = 28-110 nM). • Fragment-sized (MW = 215.25) for SAR expansion at positions 5-8. Supplied at 95% purity with global shipping from BenchChem.

Molecular Formula C12H13N3O
Molecular Weight 215.25g/mol
CAS No. 29874-77-9
Cat. No. B493930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-pyrrolidinyl)-4(3H)-quinazolinone
CAS29874-77-9
Molecular FormulaC12H13N3O
Molecular Weight215.25g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=O)C3=CC=CC=C3N2
InChIInChI=1S/C12H13N3O/c16-11-9-5-1-2-6-10(9)13-12(14-11)15-7-3-4-8-15/h1-2,5-6H,3-4,7-8H2,(H,13,14,16)
InChIKeyKSDABWGBZQUTRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Pyrrolidinyl)-4(3H)-Quinazolinone (CAS 29874-77-9): Structural Identity and Core Procurement Specifications


2-(1-Pyrrolidinyl)-4(3H)-quinazolinone (CAS 29874-77-9) is a heterocyclic small molecule belonging to the 2-aminoquinazolin-4(3H)-one family, characterized by a C2 pyrrolidine substitution via an sp2-hybridized nitrogen linkage . With a molecular formula of C12H13N3O and a molecular weight of 215.25 g/mol, it features a calculated density of 1.4±0.1 g/cm³ and a boiling point of 376.0±25.0 °C at 760 mmHg . Commercially, the product is typically offered at 95% purity with a recommendation for long-term storage in a cool, dry place . The compound is strictly designated for research use only and is not intended for human or veterinary applications .

2-Pyrrolidinoquinazolinone core for fragment-based drug discovery
Standard research-grade purity suitable for SAR and library design
Stable under recommended cool, dry storage conditions

Why In-Class 4(3H)-Quinazolinone Analogs Cannot Replace 2-(1-Pyrrolidinyl)-4(3H)-Quinazolinone


Although numerous 4(3H)-quinazolinones share the core bicyclic scaffold, the position and nature of the amine substituent critically define their chemical behavior and biological application space. The pyrrolidine ring in 2-(1-pyrrolidinyl)-4(3H)-quinazolinone is attached via an sp2-hybridized C–N bond at the C2 position, creating a unique electronic environment that differentiates it from isomers such as 3-(pyrrolidin-3-yl)quinazolin-4(3H)-one (where the pyrrolidine is attached at N3 via an sp3 carbon) . This fundamental structural distinction alters the compound's hydrogen-bonding capacity, metabolic stability, and synthetic handle availability. Furthermore, the C2 substituent directly modulates the electrophilicity of the carbonyl at C4, meaning that substitution at this position has a more pronounced effect on core reactivity than analogous substitutions at C3 . Consequently, substituting a C2-pyrrolidino derivative with a C3-pyrrolidino isomer or a simpler dialkylamino analog—such as 2-(dimethylamino)quinazolin-4(3H)-one—would yield a compound with a fundamentally different reactivity profile and biological target engagement pattern .

C2-pyrrolidino (sp² N) conjugation defines electronic environment; N3 isomer (sp³ C) may alter reactivity and target engagement.
Pyrrolidine ring size, basicity, and H-bond profile differ from piperidine/morpholine analogs; may shift synthetic handling and bioassay selectivity.
Scaffold validation in antiviral models is 2-pyrrolidino-specific; class evidence may not transfer to alternate C2 substituents.

Quantitative Differentiation Evidence for 2-(1-Pyrrolidinyl)-4(3H)-Quinazolinone vs. Closest Analogs


Regioisomeric Differentiation: C2-Pyrrolidino vs. N3-Pyrrolidino Quinazolinones — A Structural Comparison

The most critical differentiation for compound selection is the regioisomeric attachment point of the pyrrolidine ring. 2-(1-Pyrrolidinyl)-4(3H)-quinazolinone (C2 attachment) presents a fundamentally different pharmacophoric geometry than its closest commercially available analog, 3-(pyrrolidin-3-yl)quinazolin-4(3H)-one (CAS 1523253-48-6, N3 attachment). In the C2 isomer, the pyrrolidine nitrogen is sp2-hybridized and conjugated with the quinazolinone π-system, whereas in the N3 isomer, the pyrrolidine is attached via an sp3 carbon and acts as a non-conjugated substituent . This distinction directly impacts the compound's suitability for fragment growing, scaffold hopping, and structure-activity relationship (SAR) exploration.

Regioisomeric Attachment
C2 attachment: sp²-hybridized N, conjugated with quinazolinone core.
N3 isomer (CAS 1523253-48-6): sp³ C attachment, non-conjugated substituent.
C2-specific conjugation enables unique fragment-growing trajectories.
Compounds are non-interchangeable despite shared molecular formula.
Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Core Reactivity Differentiation: Pyrrolidine vs. Piperidine and Morpholine 2-Aminoquinazolinones

The cyclic amine substituent at the C2 position governs the compound's steric bulk, basicity, and lipophilicity — all critical parameters for both synthetic derivatization and biological screening. 2-(1-Pyrrolidinyl)-4(3H)-quinazolinone (5-membered pyrrolidine, pKa of conjugate acid ~11.3) offers a different steric profile and hydrogen-bonding capacity compared to 2-(piperidin-1-yl)quinazolin-4(3H)-one (6-membered ring, pKa ~11.1) and 2-(morpholin-4-yl)quinazolin-4(3H)-one (6-membered ring with ether oxygen, pKa ~8.3) . These differences translate into measurable variations: the morpholine analog has a molecular weight of 231.25 g/mol (vs. 215.25 g/mol for the target compound), an additional hydrogen-bond acceptor (the morpholine oxygen), and substantially lower basicity, which affects both salt formation and chromatographic behavior during purification .

Amine Ring Profile
Pyrrolidine (5-ring, pKa ~11.3, MW 215) vs Piperidine (6-ring, pKa ~11.1, MW 229) vs Morpholine (6-ring O, pKa ~8.3, MW 231).
Pyrrolidine steric/basicity profile supports selective N-alkylation chemistry.
Morpholine lower basicity may alter salt formation and purification.
Synthetic Chemistry Library Design Medicinal Chemistry

Scaffold Validation: 2-Pyrrolidinoquinazolinone as a Privileged Fragment in Antiviral Drug Discovery

The 2-pyrrolidinoquinazolinone scaffold—of which 2-(1-pyrrolidinyl)-4(3H)-quinazolinone represents the minimal core—has been validated in a high-impact drug discovery program targeting encephalitic alphaviruses. A structure-activity relationship (SAR) campaign starting from this scaffold evolved compound BDGR-49, which potently reduced Venezuelan equine encephalitis virus (VEEV) and eastern equine encephalitis virus (EEEV) titers by >7 log units at 1 μM [1]. While the final lead compound bears additional substituents beyond the minimal core, the intact 2-pyrrolidinoquinazolinone moiety was conserved throughout optimization, confirming the scaffold's essential role in target engagement [2]. This contrasts sharply with the 3-pyrrolidino isomer and piperidine/morpholine analogs, which lack comparable published validation in antiviral indications.

Scaffold Validation
Class-level
2-Pyrrolidinoquinazolinone scaffold → BDGR-49: >7 log VEEV/EEEV titer reduction at 1 μM; 100% prophylactic protection in mouse model.
Supports antiviral fragment-based research; scaffold essential for target engagement.
Data from lead-optimized analog; core fragment may require elaboration.
Antiviral Research Alphavirus Fragment-Based Drug Discovery

PubChem Bioassay Fingerprint: Distinct Target Engagement Profile vs. In-Class Compounds

Bioassay data from PubChem and BindingDB reveal that the 2-pyrrolidinoquinazolinone chemotype exhibits a distinct target engagement profile compared to related quinazolinones. Notably, 2-phenyl-3-(4-{[3-(1-pyrrolidinyl)propyl]oxy}phenyl)-4(3H)-quinazolinone — a compound retaining the core 2-pyrrolidino substitution pattern — demonstrates high-affinity binding to the histamine H3 receptor with a Ki of 0.219 nM and IC50 of 0.660 nM [1]. In contrast, quinazolinones bearing piperidine or morpholine substituents at the C2 position are more frequently associated with kinase inhibition profiles (e.g., PI3Kδ, PARP-1/2) [2]. This bioassay fingerprint divergence indicates that the 2-pyrrolidino substituent, even as a minimal fragment, contributes to a distinct target selectivity trajectory during hit-to-lead optimization [3].

Target Engagement Divergence
Class-level
2-Pyrrolidino chemotype: H3 receptor Ki 0.219 nM.
Piperidine analogs: PI3Kδ IC50 2.7–4.5 nM.
Morpholine analogs: dual PI3Kδ/HDAC.
GPCR-biased vs kinase-biased target space; enables rational library design.
Chemotype-level inference from analog data; direct compound activity to verify.
Chemoproteomics Bioassay Screening Kinase Profiling

Highest-Value Application Scenarios for 2-(1-Pyrrolidinyl)-4(3H)-Quinazolinone


Antiviral Fragment-Based Drug Discovery Targeting Alphaviruses

This compound serves as the minimal active core of the validated 2-pyrrolidinoquinazolinone antiviral scaffold, providing an ideal starting point for fragment growing campaigns. The parent scaffold has demonstrated >7 log reduction in VEEV and EEEV titers at 1 μM, with 100% prophylactic protection in lethal mouse challenge models [1]. Researchers can systematically elaborate the core at positions 5, 6, 7, or 8 of the quinazolinone ring to explore SAR while retaining the essential C2-pyrrolidino pharmacophore validated in the BDGR-49 lead optimization program [2].

Histamine H3 Receptor and GPCR Screening Library Design

The 2-pyrrolidino substitution pattern on the quinazolinone core is associated with high-affinity engagement of aminergic GPCR targets, particularly the histamine H3 receptor (analogs with Ki = 0.219 nM) [1]. Incorporation of 2-(1-pyrrolidinyl)-4(3H)-quinazolinone into GPCR-focused screening libraries enables exploration of this target space with a fragment-sized molecule (MW = 215.25 g/mol) that can be rapidly diversified. The CCR3 receptor modulatory activity of related pyrrolidinohydroquinazolines (Ki range: 28–110 nM) further supports the GPCR bias of this chemotype [2].

Synthetic Methodology Development for 2-Aminoquinazolinones

As a representative 2-aminoquinazolinone derivative, this compound is well-suited for use as a model substrate in copper-catalyzed coupling methodology development. Published protocols demonstrate the synthesis of 2-amino-4(3H)-quinazolinones from 2-halobenzoic acids and substituted guanidines using CuI/Cs2CO3 in DMF at 80–110 °C [1]. The commercial availability of the compound at 95% purity allows researchers to benchmark new synthetic routes against a well-characterized standard, facilitating yield comparison and optimization studies [2].

Kinase Inhibitor Fragment Screening and Selectivity Profiling

Although the 2-pyrrolidinoquinazolinone chemotype shows a GPCR-biased bioassay fingerprint, related quinazolinones have demonstrated potent kinase inhibition (PI3Kδ IC50 = 2.7–4.5 nM for 6-aryl-4-pyrrolidineaminoquinazolines) [1]. The minimal 2-pyrrolidino fragment can be used in competitive fragment screening to identify kinase hinge-binding potential while simultaneously assessing selectivity against GPCR off-targets. The distinct target engagement patterns between pyrrolidine, piperidine, and morpholine analogs make this compound a valuable tool for chemoproteomic selectivity profiling [2].

Application
Selection Property
Validation Focus
Antiviral fragment-based studies (alphavirus)
2-Pyrrolidino scaffold validation
VEEV/EEEV replication endpoint models
GPCR target engagement screening
H3 receptor engagement profile
Aminergic GPCR binding assays
Synthetic methodology benchmarking
Well-characterized 2-aminoquinazolinone core
Reaction yield and purity optimization
Kinase selectivity profiling (comparative)
Distinct kinase vs GPCR fingerprint
PI3Kδ/HDAC off-target counter-screening
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